Hydrogenvanadate
Description
Structure
2D Structure
Properties
Molecular Formula |
HO4V-2 |
|---|---|
Molecular Weight |
115.947 g/mol |
IUPAC Name |
hydroxy-dioxido-oxovanadium |
InChI |
InChI=1S/H2O.3O.V/h1H2;;;;/q;;2*-1;+1/p-1 |
InChI Key |
OFDNVQLJBWZOME-UHFFFAOYSA-M |
SMILES |
O[V](=O)([O-])[O-] |
Canonical SMILES |
O[V](=O)([O-])[O-] |
Origin of Product |
United States |
Nomenclature, Speciation, and Aqueous Equilibria of Protonated Vanadium Oxyanions
Defining Hydrogenvanadate Terminology
The term "this compound" broadly refers to any vanadate (B1173111) species that has been protonated. This includes both simple mononuclear ions and more complex polynuclear structures.
At low vanadium concentrations, typically below 10⁻⁵ M, mononuclear vanadates are the predominant species in aqueous solutions. psu.edu The progressive protonation of the tetrahedral orthovanadate ion (VO₄³⁻) as the pH decreases leads to the formation of dithis compound (B1235885) (HVO₄²⁻) and monothis compound (H₂VO₄⁻). mdpi.comwikipedia.org Further protonation of H₂VO₄⁻ can lead to the formation of the cationic species [VO₂(H₂O)₄]⁺ in strongly acidic solutions (pH < 2). wikipedia.org The neutral species, H₃VO₄, has a very low concentration in solution, as the protonation of H₂VO₄⁻ preferentially forms the more stable six-coordinated cationic species. nih.gov
The speciation of these mononuclear vanadates is directly influenced by pH. In alkaline solutions, HVO₄²⁻ is a significant species. researchgate.net As the pH becomes more acidic, H₂VO₄⁻ becomes the dominant form. mdpi.comwikipedia.org In fact, doubly protonated monovanadates (H₂VO₄⁻) have been identified as the main active species in certain photocatalytic reactions. d-nb.info
As the total vanadium concentration increases, condensation reactions occur, leading to the formation of polyoxovanadates (POVs). These are complex, cage-like structures formed from multiple vanadium-oxygen polyhedra. One of the most well-studied polyoxovanadates is the decavanadate (B1236424) anion, [V₁₀O₂₈]⁶⁻. nii.ac.jpnih.gov
Decavanadates are the predominant polyoxovanadate species in the acidic pH range and can undergo protonation to form species with the general formula HₓV₁₀O₂₈⁽⁶⁻ˣ⁾⁻. nii.ac.jp The protonation of decavanadates can allow them to interact with other molecules, such as proteins, through hydrogen bonding. nii.ac.jp The formation of the decavanadate cluster itself is a result of the protonation of vanadate anions followed by a series of condensation reactions. nih.gov Other polyoxovanadates, such as divanadates (pyrovanadates), trivanadates, and tetravanadates, also exist in equilibrium in aqueous solutions. nii.ac.jpnih.gov
Aqueous Solution Chemistry and pH Dependence
The distribution of vanadium species in an aqueous environment is a dynamic process governed by several key factors. Understanding these factors is crucial for predicting the behavior of vanadium in various systems.
The speciation of vanadium is heavily influenced by a number of solution conditions:
pH: The pH of the solution is a primary determinant of vanadium speciation. researchgate.netresearchgate.net Different vanadate species are stable at different pH ranges. For example, in acidic conditions (pH < 3), the cationic form VO₂⁺ is prevalent, while in neutral to alkaline conditions (pH 4–11), various anionic forms, including mono- and polyvanadates, exist. mdpi.com
Concentration: The total vanadium concentration dictates whether mononuclear or polynuclear species will form. researchgate.netmdpi.com At low concentrations, mononuclear vanadates dominate, while at higher concentrations, polyoxovanadates like decavanadate become significant. psu.eduwikipedia.org
Ionic Strength: The ionic strength of the solution can affect the activity of the ions and thus shift the equilibria between different vanadate species. nih.govpsu.edu For instance, the retention time of vanadate complexes in chromatography can be influenced by the ionic strength of the eluent. psu.edu
Temperature: Temperature affects the equilibrium constants of the protonation and condensation reactions, thereby influencing the relative concentrations of the different vanadate species. researchgate.netwhiterose.ac.uk
The protonation of vanadate species can be described by a series of equilibria, each with an associated acid dissociation constant (pKₐ). These values quantify the tendency of a protonated species to release a proton. For mononuclear vanadates, the successive protonation steps are as follows:
VO₄³⁻ + H⁺ ⇌ HVO₄²⁻ HVO₄²⁻ + H⁺ ⇌ H₂VO₄⁻ H₂VO₄⁻ + H⁺ ⇌ H₃VO₄ H₃VO₄ + H⁺ ⇌ [VO₂(H₂O)₄]⁺
Spectrophotometric and potentiometric titrations have been used to determine the pKₐ values for these equilibria. nih.govnih.govacs.org For example, the second pKₐ of vanadate (for the deprotonation of H₂VO₄⁻) has been reported to be around 8.9 at low ionic strength. nih.gov The formation of vanadate esters with alcohols has also been studied, and the pKₐ values of the resulting esters have been determined. cdnsciencepub.com
Table 1: Protonation Constants (pKₐ) of Mononuclear Vanadates
| Equilibrium | pKₐ | Reference |
|---|---|---|
| H₂VO₄⁻ ⇌ H⁺ + HVO₄²⁻ | ~8.9 | nih.gov |
| H₃VO₄ ⇌ H⁺ + H₂VO₄⁻ | ~3.8 | nih.gov |
| [VO₂(H₂O)₄]⁺ ⇌ H⁺ + H₃VO₄ | ~1.9 | nih.gov |
The thermodynamic parameters of protonation, namely the changes in enthalpy (ΔH°) and entropy (ΔS°), provide further insight into the energetics of these reactions. These parameters can be determined from the temperature dependence of the equilibrium constants. nih.govresearchgate.net
For the protonation of HVO₄²⁻ to form H₂VO₄⁻, and the subsequent protonation to form VO₂⁺, the enthalpy and entropy changes have been determined in different ionic media. nih.gov A positive enthalpy change indicates an endothermic reaction, while the entropy change reflects the change in disorder of the system. researchgate.netsid.ir For example, the deprotonation of vanadate in dilute solutions is an endothermic process. researchgate.net The disproportionately high stability of the VO₂⁺ cation relative to the neutral H₃VO₄ species has been explained by an increase in the coordination number of vanadium, which is supported by thermodynamic data. nih.gov
Table 2: Thermodynamic Parameters for Mononuclear Vanadate Protonation
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
|---|---|---|---|
| H⁺ + HVO₄²⁻ ⇌ H₂VO₄⁻ | -13.4 ± 0.8 | 44 ± 3 | nih.gov |
| H⁺ + H₂VO₄⁻ ⇌ VO₂⁺ + H₂O | -34.7 ± 0.8 | -42 ± 3 | nih.gov |
Formation Pathways of Polymeric Vanadates under Acidic Conditions
The speciation of vanadate in aqueous solutions is highly dependent on pH and concentration. In highly alkaline solutions (pH > 14), vanadium(V) exists predominantly as the tetrahedral orthovanadate anion (VO₄³⁻). As the pH of a vanadate solution is lowered, a series of protonation and condensation reactions occur, leading to the formation of various polymeric vanadates, also known as polyoxovanadates. nih.govwikipedia.org
Upon acidification, the simple, colorless vanadate solutions transform into orange-yellow solutions, indicating the formation of these polymeric species. nih.gov The initial protonation steps lead to the formation of species such as [HVO₄]²⁻ and [H₂VO₄]⁻. wikipedia.org Further decreases in pH promote condensation reactions where multiple vanadate units link together, eliminating water molecules to form larger, more complex anions.
At a pH between 9 and 12, the divanadate (or pyrovanadate) ion, [V₂O₇]⁴⁻, can be formed. scielo.br As the pH is further lowered into the range of 7.0-7.5, metavanadate species, which can exist as trimers [V₃O₉]³⁻ or tetramers [V₄O₁₂]⁴⁻, become significant. scielo.brscielo.br
10 [VO₄]³⁻ + 24 H⁺ → [V₁₀O₂₈]⁶⁻ + 12 H₂O wikipedia.org
In strongly acidic solutions, with a pH below 2, the predominant vanadium(V) species is the dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺. wikipedia.org At high concentrations in this low pH range, vanadium pentoxide (V₂O₅) can precipitate from the solution. wikipedia.org
The following table summarizes the formation of various vanadate species as a function of pH.
| pH Range | Predominant Vanadate Species | Common Name(s) |
| > 14 | [VO₄]³⁻ | Orthovanadate |
| 10.1-10.7 | [V₂O₇]⁴⁻ | Pyrovanadate, Divanadate |
| 7.0-7.5 | [VO₃]⁻ (polymeric forms like [V₃O₉]³⁻, [V₄O₁₂]⁴⁻) | Metavanadate |
| 2-6 | [V₁₀O₂₈]⁶⁻ and its protonated forms | Decavanadate |
| < 2 | [VO₂(H₂O)₄]⁺ | Dioxovanadium(V), Pervanadyl ion |
Table 1: Predominant vanadate species at different pH ranges. Note that the exact pH ranges can vary with vanadium concentration. wikipedia.orgscielo.brscielo.br
The formation of these polyvanadates is a critical aspect of vanadium chemistry, influencing the reactivity and bioavailability of vanadium in various systems. The specific polymeric species present in a solution will dictate its chemical properties and how it interacts with other substances.
Redox Equilibria and Oxidation State Interconversions
Vanadium is notable for its ability to exist in multiple oxidation states, with +2, +3, +4, and +5 being the most common in aqueous solutions. The redox equilibria between these oxidation states are highly dependent on the pH of the solution, which in turn is linked to the protonation state of the vanadium species.
V(V)/V(IV)/V(III) Redox Potentials and Their Dependence on Protonation
The standard redox potentials for the various vanadium couples are significantly influenced by the concentration of hydrogen ions (protons) in the solution. This is because protons are often reactants or products in the half-reactions involving the interconversion of vanadium oxyanions.
The reduction of V(V) to V(IV) and subsequently to V(III) involves the removal of oxygen atoms from the vanadium center, a process that consumes protons. For example, the reduction of the dioxovanadium(V) cation to the vanadyl(IV) cation can be represented by the following half-reaction:
[VO₂]⁺(aq) + 2H⁺(aq) + e⁻ ⇌ [VO]²⁺(aq) + H₂O(l)
The Nernst equation for this half-reaction shows a clear dependence of the reduction potential on the pH. As the concentration of H⁺ increases (i.e., the pH decreases), the equilibrium shifts to the right, making the reduction of V(V) more favorable and thus increasing the redox potential.
The following table provides the standard reduction potentials for key vanadium redox couples in acidic solution.
| Redox Couple | Half-Reaction | Standard Potential (E°) (V vs. SHE) |
| V(V) / V(IV) | [VO₂]⁺ + 2H⁺ + e⁻ ⇌ [VO]²⁺ + H₂O | +1.00 |
| V(IV) / V(III) | [VO]²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | +0.34 |
| V(III) / V(II) | V³⁺ + e⁻ ⇌ V²⁺ | -0.26 |
Table 2: Standard reduction potentials for vanadium couples in acidic solution. docbrown.info
The Pourbaix diagram for vanadium provides a comprehensive visual representation of the thermodynamically stable vanadium species as a function of both pH and redox potential. These diagrams clearly illustrate how the boundaries between different oxidation states shift with varying pH, underscoring the critical role of protonation in the redox chemistry of vanadium.
Proton-Coupled Electron Transfer (PCET) Mechanisms in Vanadate Systems
Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred in a single reaction step or in separate, sequential steps. acs.org These mechanisms are crucial in the redox chemistry of vanadate and polyoxovanadate systems, as they provide lower energy pathways for oxidation and reduction by avoiding the formation of high-energy intermediates with excessive charge. nih.gov
There are two primary mechanisms for PCET:
Stepwise Electron Transfer-Proton Transfer (ET-PT): The electron is transferred first, followed by the transfer of a proton in a separate step.
Stepwise Proton Transfer-Electron Transfer (PT-ET): The proton is transferred first, followed by the transfer of the electron in a separate step.
Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred in a single, concerted kinetic step. nih.govacs.org
The operative mechanism in a particular vanadate system depends on factors such as the structure of the vanadium complex, the nature of the reductant or oxidant, and the reaction conditions, including the solvent and pH. rsc.org Studies on polyoxovanadate-alkoxide clusters have provided significant insights into these mechanisms. For instance, mechanistic analyses have verified concerted proton-electron transfer as a key pathway for PCET at the surface of these clusters. acs.orgosti.gov
The following table summarizes the different PCET mechanisms observed in vanadate systems.
| PCET Mechanism | Description | Characteristics in Vanadate Systems |
| Stepwise ET-PT | Electron transfer precedes proton transfer. | Can be favored when the initial electron transfer is thermodynamically accessible. |
| Stepwise PT-ET | Proton transfer precedes electron transfer. | May occur when protonation of the vanadate species makes subsequent electron transfer more favorable. |
| Concerted CPET | Electron and proton are transferred in a single kinetic step. | Often the operative pathway in polyoxovanadate clusters, allowing for the circumvention of high-energy intermediates. acs.orgosti.gov The rate of CPET can be influenced by the electronic structure of the cluster. rsc.org |
Table 3: Proton-Coupled Electron Transfer (PCET) mechanisms in vanadate systems.
Understanding the specific PCET mechanism at play is essential for controlling the reactivity and selectivity of catalytic processes involving vanadium compounds.
Disproportionation Reactions of Protonated Vanadium Species
Disproportionation is a type of redox reaction where a species in an intermediate oxidation state reacts to form two products, one with a higher and one with a lower oxidation state. In the context of protonated vanadium species, disproportionation can be promoted by acidic conditions.
A notable example is the acid-promoted disproportionation of certain vanadium(IV) complexes. Under anaerobic conditions, some V(IV) species can undergo disproportionation to yield V(III) and V(V) species. rsc.orgrsc.org For instance, the vanadium(IV) complex VIVO(salen) has been shown to disproportionate in the presence of acid to form a V(III) species and the V(V) species [VVO(salen)]⁺. rsc.org
2 VIV ⇌ VIII + VV
The feasibility of such a reaction is dependent on the relative standard redox potentials of the V(V)/V(IV) and V(IV)/V(III) couples under the specific reaction conditions. In some cases, the presence of certain ligands and the acidity of the medium can alter these potentials to favor disproportionation.
The following table provides an example of a disproportionation reaction of a protonated vanadium species.
| Reactant (Intermediate Oxidation State) | Conditions | Products (Higher and Lower Oxidation States) |
| VIVO(salen) | Anaerobic, Acidic | VIII(salen) + [VVO(salen)]⁺ |
Table 4: Example of a disproportionation reaction of a protonated vanadium species. rsc.org
It is important to note that the reverse reaction, known as comproportionation, can also occur. For example, mixing solutions of vanadium(II) and vanadium(IV) salts can result in the formation of a vanadium(III) solution. docbrown.info The balance between disproportionation and comproportionation is a key feature of the rich redox chemistry of vanadium.
Synthesis and Preparation Methodologies for Hydrogenvanadate Compounds
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a versatile and widely utilized method for the preparation of crystalline inorganic materials, including hydrogenvanadate compounds. This technique involves chemical reactions in aqueous solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel known as an autoclave. parrinst.com The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of products that may be inaccessible under standard conditions. parrinst.com
For the synthesis of hydrogenvanadates, precursors such as vanadium pentoxide (V₂O₅), ammonium (B1175870) metavanadate (NH₄VO₃), or vanadium alkoxides are commonly used. mdpi.com The reaction parameters, including temperature, pH, reaction duration, and the presence of structure-directing agents or templates, are crucial in dictating the final product's characteristics. mdpi.com For instance, the hydrothermal treatment of a V₂O₅ gel can lead to the formation of various vanadium oxide phases with mixed oxidation states, where the degree of reduction from V⁵⁺ to V⁴⁺ can be controlled. mdpi.com
The pH of the reaction medium is a particularly critical parameter in the synthesis of hydrogenvanadates, as it directly influences the protonation state of the vanadate (B1173111) species in solution. By carefully controlling the pH, specific this compound anions can be targeted and crystallized. The use of organic molecules, such as amines, can act as templates or structure-directing agents, leading to the formation of hybrid organic-inorganic this compound materials with unique morphologies. mdpi.com
Detailed research findings have demonstrated the successful synthesis of various this compound compounds using hydrothermal methods. For example, the reaction of V₂O₅ with alkali metal salts in a neutral or basic medium under hydrothermal conditions has yielded highly crystalline layered trivanadates. researchgate.net The temperature and duration of the hydrothermal treatment are key factors in achieving high product yields and crystallinity. researchgate.netresearchgate.net
Table 1: Parameters in Hydrothermal Synthesis of Vanadate Compounds
| Precursor | Temperature (°C) | Time | Product | Reference |
|---|---|---|---|---|
| V₂O₅, Zn(OAc)₂·2H₂O, KOH | 180 | 2 days | K₂V₃O₈ | researchgate.net |
| V₂O₅, Zn(OAc)₂·2H₂O, CsCl | 180 | 2 days | CsV₃O₈ | researchgate.net |
| VO(OCH(CH₃)₂)₃, Ethylenediamine | 180 | 7 days | (En)₂V₇O₁₆ | mdpi.com |
Solution-Phase Precipitation and Crystallization Techniques
Solution-phase precipitation and crystallization are fundamental techniques for the synthesis of solid materials from a homogeneous solution. jongia.com These methods are predicated on the principle of creating a supersaturated solution, from which the desired compound can nucleate and grow. mt.com While often used interchangeably, precipitation generally refers to the rapid formation of a solid, which may be amorphous or microcrystalline, whereas crystallization describes the slower growth of well-defined crystals. cresp.org
The generation of a supersaturated state can be achieved through several methods, including:
Cooling Crystallization: Decreasing the temperature of a solution to reduce the solubility of the solute. mt.com
Antisolvent Addition: Introducing a second solvent in which the solute is less soluble, thereby inducing precipitation. mt.com
Evaporation: Removing the solvent to increase the concentration of the solute beyond its solubility limit. mt.com
Reactive Precipitation: Forming the desired compound through a chemical reaction between soluble precursors in the solution. mt.com
In the context of hydrogenvanadates, these techniques are employed to isolate specific protonated species from aqueous solutions. The process begins with the dissolution of a vanadium precursor, such as sodium orthovanadate (Na₃VO₄), in water. The pH of the solution is then carefully adjusted by the addition of an acid. As the pH is lowered, the simple vanadate anions polymerize and become protonated, forming a variety of polyoxovanadate species, including different this compound anions. niscpr.res.in
By controlling the final pH, concentration, and temperature, and sometimes by introducing a specific cation that forms a salt of low solubility with the desired this compound anion, selective precipitation or crystallization can be achieved. niscpr.res.in The choice of the counter-cation can be crucial, as it can influence the crystal packing and even the structure of the resulting this compound assembly in the solid state. niscpr.res.in For example, large organic cations like tetraalkylammonium ions have been used to crystallize different protonated forms of the decavanadate (B1236424) anion. niscpr.res.in
The key to successful isolation via these methods is a thorough understanding of the complex equilibria of vanadate species in aqueous solution as a function of pH and concentration. This allows for the precise targeting of conditions that favor the formation and precipitation of a specific this compound compound.
Sol-Gel and Hydrogel Approaches to Vanadate Materials
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com This approach is particularly well-suited for the synthesis of metal oxides, including vanadate materials. The process typically starts with the hydrolysis and condensation of molecular precursors, such as metal alkoxides, in a solvent. mdpi.comresearchgate.net
For vanadate materials, vanadium alkoxides like vanadium(V) oxytriisopropoxide are common precursors. mdpi.com The hydrolysis of the alkoxide leads to the formation of V-OH bonds, which then undergo condensation reactions to form V-O-V bridges, resulting in a three-dimensional network that constitutes the gel. The properties of the final material, such as porosity and surface area, can be tailored by controlling the reaction conditions, including the water-to-precursor ratio, pH, and temperature. mdpi.com One of the significant advantages of the sol-gel method is that it allows for the synthesis of highly homogeneous and pure materials at relatively low temperatures. mdpi.com
Hydrogels are a class of polymeric materials characterized by their three-dimensional network structure and high water content. mdpi.com In the context of vanadates, hydrogels can be formed through the gelation of V₂O₅. When V₂O₅ is mixed with water, it can form a V₂O₅·nH₂O gel, which consists of entangled ribbon-like polymeric fibers. These hydrogels can serve as precursors for the synthesis of various vanadium-based materials. For instance, stimuli-sensitive hydrogels can exhibit a sol-gel transition in response to changes in environmental conditions like pH or temperature. biochempeg.com This property can be exploited in the synthesis of vanadate materials with controlled structures.
Both sol-gel and hydrogel approaches offer a route to creating nanostructured vanadate materials. For example, V₂O₅ nanorods have been prepared using a sol-gel method, which can then be incorporated into composites. mdpi.com The porous nature of materials derived from these methods also makes them interesting for applications in catalysis and as electrode materials.
Controlled Protonation for Isolation of Specific Species
The chemistry of vanadates in aqueous solution is dominated by a complex series of pH-dependent hydrolysis and condensation reactions. At high pH (above 13), the simple tetrahedral orthovanadate ion, [VO₄]³⁻, is the predominant species. As the pH is lowered, this ion begins to protonate and polymerize, leading to the formation of a variety of polyoxovanadates. The controlled protonation of these species is a key strategy for the targeted synthesis and isolation of specific this compound compounds.
In the acidic pH range of approximately 2 to 6, the decavanadate anion, [V₁₀O₂₈]⁶⁻, and its protonated forms, [HₙV₁₀O₂₈]⁽⁶⁻ⁿ⁾⁻, are particularly stable. niscpr.res.in By carefully adjusting and maintaining the pH of a vanadate solution, it is possible to favor the formation of a specific protonated decavanadate species, such as the monoprotonated [HV₁₀O₂₈]⁵⁻, diprotonated [H₂V₁₀O₂₈]⁴⁻, or triprotonated [H₃V₁₀O₂₈]³⁻ anion. niscpr.res.in
Once the desired this compound species is predominant in the solution, its isolation is typically achieved by crystallization. This is often facilitated by the introduction of a suitable counter-cation that forms a sparingly soluble salt with the target anion. The choice of the cation is not merely for charge balance; it can play a significant role in the crystal engineering of the solid-state structure. Different cations can lead to different hydrogen-bonded aggregates and packing arrangements of the protonated decavanadate anions. niscpr.res.in For instance, the use of benzyltrimethylammonium (B79724) as a cation has been shown to produce zigzag chains of triprotonated decavanadate anions in the crystalline state. niscpr.res.in
The isolation of a specific this compound species requires precise control over the reaction conditions. This includes not only the pH but also the concentration of the vanadate solution, the temperature, and the nature of the solvent and counter-ion. Spectroscopic techniques, such as ⁵¹V NMR, are invaluable tools for monitoring the distribution of vanadate species in solution and for confirming the identity of the isolated this compound compound.
Solid-State Synthesis of Protonated Vanadate Salts
Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures to produce a new solid compound. This technique is a cornerstone of solid-state chemistry and is frequently used for the synthesis of metal oxides, including various vanadates. mdpi.com The synthesis of protonated vanadate salts via this method typically requires the careful selection of starting materials that can provide the necessary components: the vanadate unit, the proton, and the counter-cation.
The general procedure for solid-state synthesis involves intimately mixing powdered reactants, pressing the mixture into a pellet to ensure good contact between the particles, and then heating the pellet in a furnace for an extended period. researchgate.net The reaction temperatures are often high, ranging from several hundred to over a thousand degrees Celsius, to overcome the kinetic barriers of diffusion in the solid state. mdpi.com
For the preparation of protonated vanadate salts, the precursors might include a vanadium oxide (e.g., V₂O₅), a salt of the desired cation (e.g., an alkali metal carbonate or halide), and a source of protons. The proton source can be a hydrated salt or a compound that decomposes upon heating to yield water or another proton-donating species. The stoichiometry of the reactants is carefully controlled to achieve the desired final composition.
An example of a related synthesis is the preparation of alkali metal trivanadates, which can be considered salts of a polyvanadic acid. These have been synthesized through solid-state reactions, although hydrothermal methods are often preferred due to the lower reaction temperatures required. researchgate.net The synthesis of complex uranyl vanadates has also been achieved through solid-state reactions using uranium oxide and vanadium oxide as precursors, with reaction temperatures between 300 and 1200 °C. mdpi.com While the direct solid-state synthesis of simple this compound salts may be less common than solution-based methods, it remains a viable route for certain systems, particularly for producing anhydrous phases or for exploring high-temperature phase relationships.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | General term for protonated vanadate species |
| Vanadium Pentoxide | V₂O₅ |
| Ammonium Metavanadate | NH₄VO₃ |
| Sodium Orthovanadate | Na₃VO₄ |
| Decavanadate | [V₁₀O₂₈]⁶⁻ |
| Monoprotonated Decavanadate | [HV₁₀O₂₈]⁵⁻ |
| Diprotonated Decavanadate | [H₂V₁₀O₂₈]⁴⁻ |
| Triprotonated Decavanadate | [H₃V₁₀O₂₈]³⁻ |
| Vanadium(V) Oxytriisopropoxide | VO(OCH(CH₃)₂)₃ |
| Potassium Trivanadate | K₂V₃O₈ |
| Cesium Trivanadate | CsV₃O₈ |
| Benzyltrimethylammonium | [(C₆H₅CH₂) (CH₃)₃N]⁺ |
Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography of Hydrogenvanadate Salts and Complexes
X-ray crystallography stands as a cornerstone technique for the definitive determination of the three-dimensional structure of crystalline materials. anton-paar.comazolifesciences.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby deduce the precise positions of atoms, bond lengths, and bond angles. azolifesciences.comwikipedia.org This technique has been instrumental in characterizing a wide array of this compound-containing compounds, from minerals to complex biological macromolecules. anton-paar.comwikipedia.org
X-ray crystallography has revealed a variety of coordination environments for the vanadium atom in this compound compounds. A common motif is the trigonal bipyramidal geometry. For instance, in its native state within certain enzymes, this compound(V) is bound in a trigonal bipyramidal coordination. researchgate.net This involves the vanadium atom being coordinated to three oxygen atoms in the equatorial plane, with an OH group at one apical position and a nitrogen atom from a histidine residue at the other. researchgate.net In other instances, a distorted octahedral coordination environment has been observed for vanadium compounds. researchgate.net The versatility of vanadium's coordination geometry is crucial for its role in biological systems, allowing it to participate in various catalytic cycles by accommodating different intermediates. researchgate.net
Table 1: Examples of Vanadium Coordination Geometries in this compound-Containing Systems as Determined by X-ray Crystallography
| Compound/System | Coordination Geometry | Ligands | Source(s) |
|---|---|---|---|
| Vanadium Chloroperoxidase (native) | Trigonal Bipyramidal | 3 non-protein oxygens, 1 OH group, 1 Histidine nitrogen | researchgate.net |
| Azide-Chloroperoxidase Complex | Trigonal Bipyramidal | Azide, 3 non-protein oxygens, 1 Histidine nitrogen | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for probing the local chemical environment of specific atomic nuclei. preprints.org It provides valuable information on the structure, dynamics, and interactions of molecules in both solution and the solid state. preprints.orgnih.gov For this compound systems, various NMR active nuclei are employed to gain a comprehensive understanding of their behavior.
The ⁵¹V nucleus, with its high natural abundance (99.76%) and good sensitivity, is an excellent probe for studying vanadium compounds. researchgate.net ⁵¹V NMR spectroscopy is particularly useful for determining the speciation of vanadium in solution and for assigning the protonation state of vanadate (B1173111) species. researchgate.netillinoisstate.edu The chemical shift of the ⁵¹V nucleus is highly sensitive to its coordination environment and the protonation state of the oxygen ligands. researchgate.net For example, studies on vanadium haloperoxidases have used ⁵¹V NMR to show that the protonation state of the vanadate cofactor changes with pH. researchgate.netresearchgate.net This technique, often coupled with computational methods, allows for the identification of different protonation states, which can help explain the pH-dependent reactivity of these enzymes. researchgate.net
Table 2: Representative ⁵¹V NMR Chemical Shift Ranges for Vanadium(V) Species
| Vanadium Species | Typical Chemical Shift Range (ppm) | Notes | Source(s) |
|---|---|---|---|
| Vanadate Esters | -500 to -600 | ||
| Monomeric Vanadate (H₂VO₄⁻/HVO₄²⁻) | -530 to -580 | pH-dependent | researchgate.net |
| Divanadate (V₂O₇⁴⁻) | -570 to -580 | ||
| Peroxovanadate Complexes | -600 to -800 | researchgate.net |
Note: Chemical shifts are relative to a standard, typically VOCl₃. huji.ac.il
¹H (proton) and ¹³C NMR spectroscopy are fundamental tools for characterizing the organic ligands that often accompany this compound in its complexes. These techniques provide detailed information about the protonation state of the ligands and their interactions with the vanadium center. For instance, changes in the chemical shifts of protons on a ligand upon coordination to vanadium can indicate the sites of binding. researchgate.net The appearance or disappearance of signals for protons on acidic or basic groups can directly reveal protonation or deprotonation events. nsf.gov ¹H NMR can also be used to study the interactions between the this compound complex and its surrounding environment, including solvent molecules and other species in solution. rsc.org
While X-ray crystallography provides a static picture of a crystalline solid, solid-state NMR (ssNMR) spectroscopy offers insights into the local structure and dynamics of materials in their native solid form. preprints.orgwikipedia.org This is particularly valuable for studying materials that are not amenable to single-crystal X-ray diffraction, such as amorphous compounds or microcrystalline powders. mdpi.com Techniques like Magic Angle Spinning (MAS) are employed to improve the resolution of ssNMR spectra by averaging out anisotropic interactions. preprints.orgwikipedia.org In the context of hydrogenvanadates, solid-state ⁵¹V NMR can provide detailed information about the coordination geometry and the electronic environment of the vanadium center. researchgate.net Furthermore, ssNMR can be used to probe intermolecular distances and the connectivity between different atomic nuclei, providing a more complete picture of the solid-state structure. nih.govmdpi.com
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound compounds. uni-siegen.de These methods are sensitive to the vibrations of atomic bonds within a molecule, offering a molecular fingerprint. gatewayanalytical.com While IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. gatewayanalytical.comphotothermal.com Consequently, these two techniques often provide complementary information. jascoinc.com
The vibrational spectra of this compound are dominated by features corresponding to the stretching and bending of vanadium-oxygen (V-O) bonds. The precise frequencies of these vibrations are highly sensitive to the local coordination environment of the vanadium atom, including the type of oxygen atom (terminal or bridging) and the presence of protonation.
V-O Stretching Vibrations : The high-frequency region of the spectra is particularly informative. Strong absorption or scattering bands associated with the stretching of terminal V=O bonds are typically observed. For instance, in various vanadate compounds, a strong peak attributed to V-O vibration is found around 800-810 cm⁻¹ in both FT-IR and Raman spectra. researchgate.net In amorphous vanadium dioxide (VO₂), vibrations between 1013 and 1040 cm⁻¹ are assigned to characteristic V=O stretches. researchgate.net Bending modes, such as V-O-V vibrations in octahedral arrangements, appear at lower frequencies, for example, around 530 cm⁻¹. researchgate.net
Protonation Effects : Protonation of a vanadate species significantly perturbs its vibrational spectrum. When an oxo ligand (V=O) is protonated to form a hydroxo ligand (V-OH), the V-O bond lengthens. smumn.edu This change in bond length and the increased mass of the hydroxyl group compared to a single oxygen atom lead to a predictable shift in the vibrational frequencies. Theoretical calculations on hydrated this compound (HVO₄²⁻) clusters predict that the V-O(H) stretching mode and the V-O-H bending mode are strongly affected by hydration and protonation. researchgate.net For example, in studies of decavanadate (B1236424), computational analysis showed that converting a terminal oxo ligand to a hydroxo ligand increased the V-O bond length from 1.596 Å to 1.784 Å, which alters the spectral features. smumn.edu Similarly, studies on manganese-vanadium catalysts show that the vibrational frequencies of O-H stretch modes correlate with the protonation site's energy. aip.org This sensitivity allows vibrational spectroscopy to be used to identify the specific sites of protonation within a complex polyoxovanadate structure. smumn.edu
Table 1: Characteristic Vibrational Frequencies for Vanadium-Oxygen Bonds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type/Reference |
|---|---|---|
| V=O Stretch (Terminal) | 1013 - 1040 | Amorphous VO₂ researchgate.net |
| V-O Stretch | ~810 | NiV-LDH researchgate.net |
| V-O-V Bend (Octahedral) | ~531 | Vanadate-containing glass ceramic researchgate.net |
Hydrogen bonding plays a crucial role in the structure and stability of hydrated and protonated vanadates. Vibrational spectroscopy is exceptionally sensitive to the presence and strength of hydrogen bonds. researchgate.netd-nb.info
The formation of a hydrogen bond, such as V-O-H···O, alters the vibrational modes of the donor group. The most prominent effect is a significant red-shift (a shift to lower frequency) and broadening of the O-H stretching band (ν(OH)). nih.gov The magnitude of this shift often correlates with the strength of the hydrogen bond. d-nb.infosmu.edu For instance, the position of OH stretching vibrations in the mineral anapaite provides evidence for strong hydrogen bonding that contributes to the mineral's stability. researchgate.net In addition to the stretching mode, other vibrational modes involving the hydrogen atom, such as in-plane and out-of-plane bending, are also affected and can be used as diagnostic markers. nih.gov Through detailed analysis of these spectral features, often aided by isotopic substitution (e.g., replacing hydrogen with deuterium) and theoretical calculations, a comprehensive picture of the hydrogen-bonding network within a this compound-containing material can be constructed. nih.govrsc.org
UV-Visible Absorption Spectroscopy for Electronic Transitions and Speciation
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted from a lower energy molecular orbital to a higher energy one (an electronic transition). libretexts.orgmsu.edu This technique is valuable for studying this compound as the energy of these transitions is sensitive to the chemical environment of the vanadium atom, including its oxidation state, coordination geometry, and protonation state. aip.orgnih.gov
The absorption of UV or visible light excites outer electrons, often involving transitions from non-bonding (n) or pi (π) orbitals to antibonding pi (π*) orbitals. shu.ac.uk The specific wavelengths of light absorbed depend on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Changes in the structure of the this compound species, such as protonation or aggregation, alter these orbital energies, leading to shifts in the absorption spectrum. aip.org
This sensitivity makes UV-Vis spectroscopy a powerful tool for studying the speciation of vanadate in aqueous solutions. nih.gov As the pH of a vanadate solution changes, various protonated and condensed species are formed. Each of these species can have a unique UV-Vis spectrum. By monitoring the changes in the absorption spectrum as a function of pH or concentration, it is possible to identify the different species present and determine their relative abundances. nih.gov For example, simulated UV/Vis spectra have been used to provide insights into how the protonation of a manganese-vanadium water oxidation catalyst could be tracked experimentally. aip.org The technique is particularly useful for observing ligand-to-metal charge transfer (LMCT) bands, which are common in transition metal complexes and are often intense and sensitive to the nature of the ligands.
Table 2: Electronic Transitions Observable by UV-Vis Spectroscopy
| Transition Type | Description | Relevance to this compound |
|---|---|---|
| n → π | Promotion of an electron from a non-bonding orbital to an anti-bonding π orbital. shu.ac.uk | Can occur in species with V=O double bonds. Typically lower in intensity. shu.ac.uk |
| π → π | Promotion of an electron from a bonding π orbital to an anti-bonding π orbital. shu.ac.uk | Associated with unsaturated groups like V=O. Generally strong absorptions. shu.ac.uk |
| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-based orbital to a metal-based orbital. | Common in vanadate complexes, highly sensitive to the ligand environment and protonation state. |
Mass Spectrometry for Aqueous Speciation Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and elemental compositions. Electrospray ionization mass spectrometry (ESI-MS) has emerged as an indispensable tool for identifying the vast array of polyoxovanadate species that can exist in aqueous solution, including various this compound clusters. acs.orgrsc.org
In ESI-MS, a solution is sprayed into the mass spectrometer, creating fine droplets from which ions are desorbed into the gas phase. rsc.org This "soft" ionization technique allows large, non-volatile clusters like polyoxovanadates to be analyzed without significant fragmentation, preserving information about the species present in solution. acs.org
High-resolution mass spectrometry enables the unambiguous assignment of the elemental composition of detected ions based on their exact mass. acs.orgacs.org Furthermore, the high sensitivity of modern instruments can resolve isotopic patterns, which for vanadium includes the minor ⁵⁰V isotope (0.25% abundance), allowing for the definitive assignment of the ion's charge state. acs.org
Research has successfully used ESI-MS to identify a wide range of singly and multiply charged vanadium oxide cluster anions, including protonated species. acs.orgnih.gov For example, ESI-MS analysis of decavanadate solutions has identified not only the expected decavanadate anions but also partially reduced, mixed-valence species. rsc.org Tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented, provides further structural information by revealing how these clusters break apart. rsc.orgacs.org Coupling liquid chromatography with ICP-MS (HPLC-ICP-MS) is another powerful approach for separating different vanadate species in a sample before their detection and quantification. imoa.infougent.be
Table 3: Examples of this compound-Related Species Identified by Mass Spectrometry
| Detected Ion/Species | Technique | Significance |
|---|---|---|
| Protonated polyoxovanadate clusters | ESI-MS | Confirms the existence of various this compound species in solution. acs.orgnih.gov |
| H₅V₁₀O₂₈⁻ and H₆V₁₀O₂₈⁻ | High-Resolution ESI-MS | Reveals fully oxidized and partially reduced decavanadate species in solution. rsc.org |
| VₓOᵧⁿ⁻ and VₓOᵧClⁿ⁻ clusters | ESI-MS/MS | Allows for the study of a wide range of vanadate clusters and their fragmentation pathways. acs.org |
| V₁₀O₂₆²⁻ | Tandem MS | Identified as a gas-phase fragmentation product of larger decavanadate ions. rsc.org |
Electronic Structure and Bonding Theory of Protonated Vanadium Oxyanions
Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties
Quantum chemical methods are powerful tools for elucidating the electronic characteristics of protonated vanadates. uol.dewikipedia.orgumk.plnih.gov These computational approaches allow for the prediction and analysis of various properties that are often difficult to probe experimentally.
DFT calculations have been successfully used to predict the most favorable protonation sites on vanadium oxyanions and to determine the corresponding protonation energies. aip.org In complex systems like manganese-vanadium cubane (B1203433) water oxidation catalysts, DFT studies have shown that the terminal and μ2-bridging oxygen atoms of the vanadate (B1173111) cap are the preferred protonation sites in high oxidation states. aip.org However, upon reduction of the cluster, the preference can shift to the cubane oxygen atoms. aip.org The relative free energies of protonation for different oxygen sites can vary significantly. For instance, in one study, the terminal oxygen atoms (labeled OA and OC) on the vanadate were found to be the most favorable sites, with relative free energies of 1.4 kcal/mol and 0 kcal/mol, respectively. aip.org Other sites, such as bridging oxygens, had higher energies. aip.org Factors influencing protonation energies include the number and type of metal atoms bonded to the oxygen, the total charge and size of the cluster, and the M-O-M bonding angle. aip.orgaip.org
Table 1: Calculated Relative Free Energies of Protonation for Different Oxygen Sites in a Manganese-Vanadium-Oxo Cluster aip.org
| Protonation Site | Type of Oxygen Atom | Relative Free Energy (kcal/mol) |
| OC | Terminal Vanadate Oxygen | 0 |
| OA | Terminal Vanadate Oxygen | 1.4 |
| OE | V-O-Mn Bridge | 2.5 |
| OB | V-O-V Bridge | 7 |
| OL | Cubane Oxygen | 10 |
| OO | Acetate Oxygen | 18 |
| OP | Acetate Oxygen | 19 |
| OJ | Apical Cubane Oxygen | 27 |
This table is based on data from a DFT study on a complex water oxidation catalyst and illustrates the energetic differences between potential protonation sites.
Protonation has a discernible effect on the geometry of vanadium oxyanions, particularly on the vanadium-oxygen (V-O) bond lengths and angles. Computational studies have shown that protonation of an oxygen atom leads to an elongation of the corresponding V-O bond. chemrxiv.org For example, in a study of vanadium chloroperoxidase, the addition of a hydrogen atom was found to lengthen the V-O bond by approximately 0.2 Å. chemrxiv.org
The coordination geometry around the vanadium center can be distorted from ideal geometries. In some models of vanadium chloroperoxidase, the trigonal bipyramidal configuration is not rigidly maintained, with the bond angle between an axial oxygen, vanadium, and a nitrogen atom deviating from the ideal 180 degrees by as much as 20 degrees. chemrxiv.org In decavanadate (B1236424) ([HV₁₀O₂₈]⁵⁻), the V-O terminal bond distances are in the range of 1.589 to 1.611 Å, while the bridging V-O bonds are longer, ranging from 1.682 to 2.338 Å. researchgate.net The O-V-O angles in this cluster vary widely, from 73.5° to 174.8°. researchgate.net
Table 2: Selected Bond Distances in Vanadium Complexes
| Complex/Species | V-O Bond Type | Bond Length (Å) | Source |
| Vanadium Chloroperoxidase Model | V-O (protonated) | ~0.2 Å longer than unprotonated | chemrxiv.org |
| Decavanadate ([HV₁₀O₂₈]⁵⁻) | V-O (terminal) | 1.589 - 1.611 | researchgate.net |
| Decavanadate ([HV₁₀O₂₈]⁵⁻) | V-O (bridging) | 1.682 - 2.338 | researchgate.net |
| Na[V(L)₂]·2H₂O | V-O | 1.8667 - 1.9039 | rsc.org |
| Sts-2-VO₃ complex | V-O | avg. 1.90 | nih.gov |
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and transitions in protonated vanadates. unizin.org Upon protonation, changes in the molecular orbitals can occur. For instance, in protonated polycyclic aromatic hydrocarbons, which serve as a conceptual model, the hybridization of the protonated carbon atom changes, leading to a reduction in the HOMO-LUMO gap and a red shift in electronic transitions. caltech.edu
For redox-active vanadium species, which can exist as open-shell systems, understanding the spin density distribution is crucial. researchgate.net Spin density is a measure of the local imbalance of spin-up and spin-down electrons. unimi.it It can be distributed throughout a molecule via two primary mechanisms: spin delocalization and spin polarization. unimi.it
DFT calculations are a key tool for mapping spin density. rsc.org In systems with multiple metal centers or redox-active ligands, these calculations can reveal how the unpaired electron density is distributed between the vanadium atom and its ligands. researchgate.net This information is vital for understanding the magnetic properties and reactivity of these species, particularly in catalytic cycles involving single-electron transfer steps.
Charge Distribution and Acidity/Basicity of Oxygen Centers
The charge distribution within a protonated vanadate determines the acidity and basicity of its various oxygen centers. The basicity of an oxygen site is related to its ability to accept a proton, which is influenced by the local electronic environment. uu.nl Generally, factors that increase the electron density on an oxygen atom will increase its basicity.
In polyoxometalates, several factors affect the basicity of oxygen sites:
Coordination: The number and type of metal atoms bonded to the oxygen. aip.org
Bond Angles: The M-O-M bond angle can influence basicity, with smaller angles sometimes leading to increased basicity. aip.orgaip.org
The acidity of an oxoacid is influenced by the electronegativity and oxidation state of the central atom. libretexts.org For a series of oxoacids of the same central element, acidity increases with the number of oxygen atoms, which corresponds to a higher oxidation state. libretexts.org This is because the additional electronegative oxygen atoms pull electron density away from the O-H bond, making the proton more easily removable. libretexts.org This principle also applies to the stability of the resulting conjugate base; the negative charge is more delocalized and stabilized over a larger number of oxygen atoms. libretexts.org The concept of Lewis basicity, which can be correlated with the pH of the environment of crystallization, is also used to understand the structure and occurrence of vanadate minerals. researchgate.net
Influence of Protonation on Vanadium Coordination Number and Geometry
Protonation can significantly influence the coordination number and geometry of the vanadium center. In aqueous solutions, the protonation of the tetrahedral [H₂VO₄]⁻ species leads preferentially to the formation of the octahedral [VO₂(H₂O)₄]⁺ species, demonstrating a change in both coordination number and geometry. wikipedia.org
This transformation from a lower coordination number (tetrahedral) to a higher one (octahedral) is a key feature of vanadium chemistry in acidic aqueous solutions. rsc.org The formation of various polyvanadates, such as the decavanadate ion ([V₁₀O₂₈]⁶⁻) in the pH range of 2 to 6, further illustrates this principle. wikipedia.orgrsc.org In decavanadate, each vanadium(V) center is octahedrally coordinated by six oxygen ligands. wikipedia.orgrsc.org Computational studies on models of vanadium-dependent haloperoxidases also indicate that protonation of equatorial oxo ligands is important for stabilizing the metal cofactor and can influence the preference between different coordination geometries. udel.edu The coordination geometry of vanadium in various compounds can range from tetrahedral and square-pyramidal to octahedral. rsc.org
Chemical Reactivity and Transformation Pathways
Acid-Base Properties and Proton Transfer Kinetics
The acid-base chemistry of vanadate (B1173111) in aqueous solution is characterized by a series of protonation equilibria. The tetrahedral monomeric vanadate ion, VO₄³⁻, is the parent species, and its protonated forms, hydrogenvanadate (HVO₄²⁻) and dithis compound (B1235885) (H₂VO₄⁻), are formed as the pH is lowered. nih.gov These different protonation states can have significantly different chemical reactivities.
The proton transfer kinetics of vanadate species are crucial in understanding their catalytic and biological activities. The rate of proton transfer can influence the formation of different vanadate oligomers and their subsequent reactions. The pKa values for the dissociation of protonated vanadates govern the distribution of these species at a given pH.
| Equilibrium | pKa |
| H₃VO₄ ⇌ H₂VO₄⁻ + H⁺ | ~3.5 |
| H₂VO₄⁻ ⇌ HVO₄²⁻ + H⁺ | ~8.2 |
| HVO₄²⁻ ⇌ VO₄³⁻ + H⁺ | ~13.0 |
This table presents the approximate pKa values for the various protonation states of monomeric vanadate in aqueous solution.
Ligand Exchange Reactions and Complex Formation
This compound ions readily undergo ligand exchange reactions, where the coordinated water molecules or hydroxide ions are replaced by other ligands. libretexts.orgchemguide.co.uk This ability to exchange ligands is central to the formation of a wide variety of vanadate complexes with both inorganic and organic molecules. youtube.com The kinetics and thermodynamics of these reactions are influenced by the nature of the incoming ligand, the pH of the solution, and the coordination geometry of the vanadium center. libretexts.org
The formation of these complexes can significantly alter the redox potential and reactivity of the vanadium center. For example, the interaction of vanadate with ligands containing hydroxyl or carboxyl groups is common and often leads to the formation of stable chelate complexes. researchgate.net
Redox Reactions and Electron Transfer Mechanisms
This compound species are active participants in redox reactions, acting as both oxidizing and reducing agents. nih.gov The V(V) center can be reduced to lower oxidation states, most commonly V(IV), or it can act as an oxidant for various substrates. youtube.comlibretexts.orglibretexts.org The electron transfer mechanisms can be complex, often involving proton-coupled electron transfer (PCET) processes. rsc.org
Protonated vanadates are known to be effective oxidizing agents for a range of organic and inorganic substrates. vu.lt The oxidizing power of vanadate is enhanced upon protonation, which increases the electrophilicity of the vanadium center. The oxidation of substrates like NADH by vanadate has been studied, and the reaction rate is often dependent on the pH and the specific form of the protonated vanadate present. nih.gov The mechanism of these oxidations can involve direct oxygen atom transfer from a peroxovanadium species or electron transfer from the substrate to the V(V) center. vu.lt
This compound can be reduced by various biological and chemical reducing agents. Microbial reduction of vanadate(V) to the less soluble and less toxic vanadium(IV) is an important biogeochemical process. engineering.org.cnengineering.org.cnthe-microbiologist.com This bioreduction often involves electron transfer mediated by cellular components such as cytochromes, NADH, and glutathione. engineering.org.cnthe-microbiologist.com The reduction can proceed through both intracellular and extracellular pathways. engineering.org.cn Chemical reductants such as ascorbate and thiols can also reduce this compound, often forming V(IV) complexes.
Condensation and Polymerization Processes of Monomeric Vanadates
A hallmark of vanadate chemistry is the tendency of monomeric species to undergo condensation and polymerization reactions in acidic solutions to form polyoxovanadates (POVs). vu.lt This process is highly pH-dependent. As the pH is lowered below 8, dithis compound (H₂VO₄⁻) begins to dimerize and subsequently form larger oligomers and polymers. These reactions involve the elimination of water molecules between protonated vanadate units. libretexts.orgmadisongroup.comck12.orgyoutube.comunacademy.com
The resulting polyoxovanadates can have a wide range of structures, from discrete clusters like decavanadate (B1236424) ([V₁₀O₂₈]⁶⁻) to extended chains and sheets. The specific species formed depends on factors such as pH, vanadate concentration, temperature, and the presence of other ions in the solution.
pH-Dependent Vanadate Species:
| pH Range | Dominant Vanadate Species |
| > 13 | VO₄³⁻ (Orthovanadate) |
| 9 - 12 | HVO₄²⁻ (this compound), V₂O₇⁴⁻ (Pyrovanadate) |
| 6 - 9 | H₂VO₄⁻ (Dithis compound), V₄O₁₂⁴⁻ (Metavanadate) |
| 2 - 6 | [V₁₀O₂₈]⁶⁻ (Decavanadate) |
| < 2 | [VO₂]⁺ (Dioxovanadium(V) cation) |
This table illustrates the progression of vanadate species from monomeric to polymeric forms as the pH of the solution decreases.
Interaction with Other Inorganic Species (e.g., Metal Ions, Anions)
This compound can interact with a variety of other inorganic species in solution. These interactions can lead to the formation of heteropolyvanadates or the precipitation of insoluble metal vanadate salts. The interaction with metal ions can be complex, involving coordination of the metal ion to the vanadate oxygen atoms. nih.gov
Anions can also influence the chemistry of this compound by competing for coordination sites on other metal ions or by forming hydrogen bonds with the protonated vanadate species. nih.gov For instance, phosphate (B84403) and arsenate, which are structurally similar to vanadate, can compete with it in biological systems and influence its transport and reactivity.
Catalytic Activities and Mechanisms Inorganic Focus
Role of Protonated Vanadates in Homogeneous Catalysis
In homogeneous catalysis, protonated vanadates are crucial for activating oxidants and enabling specific reaction pathways. The presence of protons in the coordination sphere of the vanadium center significantly influences its electronic properties and, consequently, its catalytic behavior.
Oxidation Reactions (e.g., with H₂O₂)
Protonated orthovanadates are effective catalysts for oxidation reactions, particularly those involving hydrogen peroxide (H₂O₂). rsc.org These catalysts can activate H₂O₂ for the oxidation of various substrates. torvergata.it For instance, in acidic aqueous solutions, a vanadium precursor like ammonium (B1175870) vanadate (B1173111), in the presence of H₂O₂, forms a vanadium-monoperoxido complex, which is the active catalytic species. researchgate.net This process is analogous to the function of vanadate-dependent haloperoxidase enzymes, which catalyze the oxidation of halides with hydrogen peroxide. torvergata.itias.ac.in The catalytic effect stems from the formation of a peroxido vanadium species that is a much stronger oxidant than H₂O₂ alone. torvergata.it
The oxidation of various organic compounds, including alkanes, has been achieved using vanadium-containing polyphosphomolybdates as catalysts and H₂O₂ as the oxidant. researchgate.net In these reactions, alkyl hydroperoxides are often the primary products. researchgate.net The reaction mechanism is thought to involve the generation of hydroxyl radicals. researchgate.net The efficiency of these reactions can be influenced by the solvent, with acetonitrile (B52724) being more effective than acetic acid or water. researchgate.net
A biphasic system has been developed for certain oxidation reactions, where a vanadium precursor, H₂O₂, and a halide salt are dissolved in an acidic aqueous phase. torvergata.it The resulting oxidized halogen species is then transferred to an organic phase to react with the substrate. torvergata.it Acidic conditions are often necessary, likely to facilitate the protonation of the peroxidic moiety. torvergata.it
Mechanistic Investigations of Proton-Dependent Catalysis
The mechanism of catalysis by protonated vanadates is a subject of ongoing research. It is understood that protons play a critical role in modulating the reactivity of the vanadium center. rsc.orgnih.gov In the context of oxidation reactions with hydroperoxides, the proton acts as a Lewis acid, enhancing the electrophilicity of the peroxide. rsc.org
Mechanistic studies suggest that the catalytic cycle for vanadium(V)-catalyzed oxidations can proceed through a peroxy mechanism. rsc.org In some proposed mechanisms for alkane oxidation, the process begins with the reduction of V(V) to V(IV) by H₂O₂, followed by the reaction of V(IV) with another H₂O₂ molecule to produce hydroxyl radicals. researchgate.net These radicals then abstract a hydrogen atom from the alkane. researchgate.net
In other systems, particularly those involving organometallic rhodium complexes, protonation can occur at either the metal center or the supporting ligand. nih.gov While not directly involving vanadates, this highlights the diverse roles protons can play in catalytic cycles. The identification of specific protonated intermediates is crucial for a complete mechanistic understanding. nih.gov
Heterogeneous Catalysis Involving Supported Hydrogenvanadates
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, hydrogenvanadates and related vanadium species are often supported on solid materials. libretexts.orgyoutube.com This approach combines the catalytic advantages of the vanadium species with the practical benefits of heterogeneous catalysis. youtube.com
Design and Synthesis of Supported Catalysts
The design and synthesis of supported hydrogenvanadate catalysts focus on achieving high dispersion of the active vanadium species on a high-surface-area support. mdpi.comresearchgate.net The choice of support material is critical and can influence the catalytic performance. mdpi.com
One method involves the protonation of the support material to enhance the anchoring of vanadium species. For example, protonating graphitic carbon nitride (g-C₃N₄) with hydrochloric acid increases the number of surface amino groups, which act as anchoring sites for vanadia. mdpi.comresearchgate.net This leads to a higher dispersion of the vanadia species on the support. mdpi.comresearchgate.net The amount of acid used during preparation can regulate the content of these surface amino groups and thus the dispersion of the catalyst. mdpi.comresearchgate.net
Other synthesis strategies for heterogeneous catalysts include various templating and non-templating routes to create porous nanomaterials from precursor building blocks. rsc.org Dilute alloy catalysts, for instance, can be synthesized to create active sites consisting of small ensembles of atoms. escholarship.org
Characterization of Active Sites and Reaction Pathways
Understanding the structure of the active sites and the reaction pathways is essential for optimizing supported catalysts. rsc.orgnih.gov A variety of characterization techniques are employed to probe the catalyst under reaction conditions (operando characterization). rsc.org
For supported vanadia catalysts, the dispersion of the vanadia is a key factor determining the number of available active sites. mdpi.comresearchgate.net Highly dispersed vanadia on a protonated g-C₃N₄ support has been shown to be effective for the hydroxylation of benzene (B151609) to phenol (B47542) using H₂O₂ as the oxidant. mdpi.comresearchgate.net The enhanced performance of these catalysts is attributed to the increased number of active vanadia sites for H₂O₂ activation. mdpi.com
The interaction between the catalyst and the support can also be crucial. For example, in ceria-supported platinum catalysts, the perimeter of the interface between the platinum and the ceria support is considered the active site. nih.gov The reaction pathway can involve the dynamic response of these sites to temperature and the presence of reactants. nih.gov
Photoreactivity and Photocatalysis of Protonated Vanadium Species
Protonated vanadium species, particularly vanadium oxides, exhibit interesting photoreactivity and have been investigated for their potential in photocatalysis. nih.gov Photocatalysis offers a green and sustainable approach for converting solar energy into chemical energy. nih.gov
Vanadium pentoxide (V₂O₅), a material related to hydrogenvanadates, has a narrow band gap, allowing it to absorb a wide range of visible light. nih.gov This property, combined with the high oxidation state of V⁵⁺, makes it a promising photocatalyst. nih.gov The basic mechanism of photocatalysis in a semiconductor like V₂O₅ involves the generation of electron-hole pairs upon light irradiation. nih.gov These charge carriers then migrate to the surface and participate in redox reactions with adsorbed species. nih.gov
To enhance the photocatalytic efficiency of V₂O₅, which can be limited by the recombination of photogenerated electrons and holes, various modification strategies are employed. nih.gov These include doping with metal or non-metal ions, combining with other semiconductors, and depositing noble metals. nih.gov For instance, doping titanium dioxide (TiO₂) with vanadium has been shown to improve its photocatalytic performance under visible light by facilitating the absorption of visible light and increasing the separation of electron-hole pairs. water-ca.org The photocatalytic activity can also be influenced by the reaction environment, such as the pH. water-ca.org
Molecular cerium vanadium oxide clusters have also been developed as visible-light-driven photooxidation catalysts. researchgate.net Mechanistic studies suggest that their photoreactivity is affected by the irradiation wavelength and the presence of oxygen, with some reactions proceeding through the formation of hydroxyl radicals. researchgate.net
Role in Advanced Material Synthesis Precursor Focus
Hydrogenvanadates as Precursors for Vanadium Oxide Materials
Hydrogenvanadates are frequently employed as the starting material for producing various vanadium oxides, most notably vanadium pentoxide (V₂O₅). nih.gov Common precursors like ammonium (B1175870) metavanadate (NH₄VO₃) are primary industrial compounds used for this purpose. mdpi.comiarc.fr The thermal decomposition of such hydrogenvanadate salts is a standard method to generate vanadium oxides. nih.gov The synthesis process often begins with the dissolution of a V(V) source, which, depending on the pH, forms various protonated vanadate (B1173111) species in solution. These species then act as the fundamental units that are converted into solid-state vanadium oxide materials through controlled chemical pathways. nih.govmdpi.com The specific this compound species present in the precursor solution significantly influences the final properties of the vanadium oxide, including its phase, morphology, and crystallinity. nih.gov
The synthesis of vanadium oxide materials from this compound precursors relies heavily on the principles of controlled precipitation and crystallization. cresp.orgmt.com This process involves two main stages: nucleation, where initial small clusters of molecules form from a supersaturated solution, and crystal growth. cresp.orghielscher.com The quality, particle size, and purity of the final material are dictated by the conditions under which these steps occur. scielo.br
In the context of vanadates, supersaturation is typically induced by changing the pH of an aqueous solution. For instance, adding acid to an alkaline solution of sodium orthovanadate containing ammonium salts causes the precipitation of sparingly soluble hydrogenvanadates, such as ammonium metavanadate, in crystalline form. iarc.fr The point of zero charge for vanadium pentoxide precipitation is around a pH of 2, which corresponds to the polycondensation of the neutral precursor species [VO(OH)₃(OH₂)₂]⁰. nih.gov
Control over the precipitation process is paramount. The rate of reagent addition, temperature, and subsequent aging of the precipitate are critical parameters. cresp.org Rapid precipitation from highly supersaturated solutions tends to produce a large number of small nuclei, resulting in fine particles. scielo.br Conversely, maintaining a lower level of supersaturation allows for slower growth on existing nuclei, leading to larger, more uniform crystals that are often desirable for subsequent processing steps. cresp.orghielscher.com Ultrasonic assistance can also be employed to promote homogeneous mixing and seeding of nuclei, leading to finer crystals with a uniform size distribution. hielscher.com
Table 1: Influence of Synthesis Parameters on Vanadium Oxide Formation from this compound Precursors
| Precursor Source | Method | Key Parameters | Resulting Material/Morphology |
| Ammonium Metavanadate (NH₄VO₃) | Thermal Decomposition | Calcination Temperature | Orthorhombic α-V₂O₅ nih.gov |
| V₂O₅ / TMAOH | Hydrothermal | pH, Temperature | Layered V₂O₅-based nanomaterials nih.gov |
| Sodium Metavanadate (NaVO₃) | Chemical Precipitation | Surfactant (CTAB), Annealing | V₂O₅ nanoparticles (5-10 nm) researchgate.net |
| Vanadium Oxytripropoxide | Sol-Gel / Hydrolysis | Water/Vanadium Ratio | Layered red gels or monolithic orange gels cambridge.org |
| Ammonium Metavanadate (NH₄VO₃) | Hydrothermal | Oxalic Acid, Solvent | Rose-like V₂O₅ nanostructures mdpi.com |
Hydrothermal synthesis is a powerful and widely used technique to convert this compound precursors into nanostructured vanadium oxides with diverse morphologies. mdpi.com This method involves heating an aqueous solution of the precursor in a sealed vessel, or autoclave, allowing the temperature and pressure to rise above ambient conditions. unl.ptmdpi.com These conditions facilitate the dissolution, reaction, and recrystallization of materials, often yielding unique structures not accessible through other routes. mdpi.com
When this compound solutions are subjected to hydrothermal treatment, they can be transformed into a variety of one-dimensional (1D) and two-dimensional (2D) nanostructures, including nanowires, nanorods, nanobelts, and nanotubes. nih.govmdpi.com The morphology and crystalline phase of the final product are highly dependent on the experimental parameters:
Temperature and pH: These are the primary factors controlling the final morphology of the V₂O₅-based nanomaterials. nih.govmdpi.com
Reaction Time: The duration of the hydrothermal process can lead to phase transformations. For example, studies have shown that the VO₂(B) phase can form initially and then convert to VO₂(A) with increased reaction time. unl.pt
Additives: The presence of organic molecules or other ions can direct the growth of specific structures, such as the formation of flower-like morphologies when using certain organic acids. mdpi.com
The hydrothermal process often involves the partial reduction of V⁵⁺ to V⁴⁺, leading to mixed-valence vanadium oxides. researchgate.net This reduction can be influenced by the presence of reducing agents or even by the organic additives used as structure-directing agents. mdpi.com This tunability allows for the synthesis of a wide range of vanadium oxide phases and structures, each with distinct electrochemical and catalytic properties. mdpi.comresearchgate.net
Formation of Organic-Inorganic Hybrid Materials Incorporating Protonated Vanadates
The ability of protonated vanadates to interact with organic molecules has led to the development of a vast class of organic-inorganic hybrid materials. rsc.orgup.ac.za These materials synergistically combine the properties of the inorganic vanadate clusters with the functionality of organic components. rsc.org Cohesion between the two components is often achieved through ionic interactions, where protonated organic cations are electrostatically bound to the anionic polyoxovanadate clusters. up.ac.zanih.gov
The synthesis of these hybrids typically involves the reaction of vanadate salts in acidified aqueous solutions in the presence of an organic template, such as morpholine (B109124) or hexamethylenetetraamine. acs.org The specific vanadate species incorporated, often a protonated decavanadate (B1236424) like [H₂V₁₀O₂₈]⁴⁻, depends on the pH and reaction conditions. acs.orgresearchgate.net The organic component acts as a template, directing the crystallization and influencing the final structure of the hybrid material. This can result in structures ranging from discrete molecular clusters to extended one-, two-, or three-dimensional networks. up.ac.zaacs.org
For example, hydrothermal synthesis has been used to create bimetallic oxide networks where chains of {VO₄} tetrahedra are linked by metal ions, with protonated organic ligands projecting into the space between the layers. acs.org These hybrid materials are of significant interest for their potential applications in catalysis, materials science, and energy storage. rsc.org
Table 2: Examples of Organic-Inorganic Hybrid Materials from Protonated Vanadates
| Organic Component | Protonated Vanadate Species | Resulting Compound Formula | Structural Feature |
| Hexamethylenetetraamine (HMTA) | [H₂V₁₀O₂₈]⁴⁻ | [HMTA-CH₃]₄[H₂V₁₀O₂₈]·5H₂O | Discrete cluster with organic cations acs.org |
| 4,4'-Dipyridylamine (Hdpa) | [V₄O₁₂]⁴⁻ | [Co(Hdpa)₂V₄O₁₂] | 2D bimetallic oxide network acs.org |
| Morpholine (Morp) | [V₁₄O₃₈(OH)₆]⁶⁻ | [Morp]₆[VO₄⊂V₁₄O₃₂(OH)₆]·2H₂O | Encapsulated VO₄ within a larger vanadate cluster acs.org |
| Ethylenediaminium (H₂en) | [H₂V₁₀O₂₈]⁴⁻ | [Co(ox)(en)₂]₂[H₂V₁₀O₂₈] | 3D supramolecular structure via H-bonding nih.gov |
Self-Assembly Processes Directed by Protonation and Charge Interactions
The formation of both complex vanadium oxides and organic-inorganic hybrids is governed by the self-assembly of vanadate species in solution. This process is intricately directed by the degree of protonation and the resulting charge interactions. nih.gov The aqueous chemistry of vanadate is complex, with numerous protonation and oligomerization equilibria occurring simultaneously. researchgate.net In acidic conditions, various protonated forms of the decavanadate anion, [HₙV₁₀O₂₈]⁽⁶⁻ⁿ⁾⁻ (where n can range from 1 to 4), are the most stable species. nih.govresearchgate.net
The degree and site of protonation on the vanadate cluster are critical. Protonation occurs preferentially at the most basic oxygen sites, typically the bridging oxygen atoms within the polyanion. researchgate.net This alters the cluster's surface charge distribution and its capacity for hydrogen bonding. nih.gov Protonated oxygen atoms can act as hydrogen bond donors, while non-protonated surface oxygens act as acceptors. nih.gov
These specific interactions drive the assembly of the vanadate units into larger supramolecular structures. Research has identified several assembly motifs for decavanadates, including:
Monomers: Isolated vanadate clusters surrounded by counterions.
Dimers: Pairs of vanadate clusters linked by hydrogen bonds. researchgate.net
1D and 2D Arrays: Polymeric chains or sheets formed through extensive hydrogen bonding networks, sometimes mediated by other ions like sodium. nih.govresearchgate.net
The size, shape, and charge of the counterions (often protonated organic molecules) also play a crucial templating role, influencing which supramolecular motif is formed. researchgate.netnih.gov By carefully controlling the pH (which dictates the protonation state) and selecting appropriate counterions, chemists can direct the self-assembly process to construct new materials with desired architectures and properties. researchgate.net
Analytical Methodologies for Hydrogenvanadate Species
Speciation Analysis in Complex Chemical Systems
Speciation analysis is crucial for understanding the behavior, toxicity, and bioavailability of vanadium. nih.gov It involves the separation and quantification of individual chemical forms of an element. nih.gov Hyphenated techniques, which couple a separation method with a sensitive detection system, are paramount for this purpose. nih.govspectroscopyonline.com
Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for the characterization of polyoxovanadate species in solution. researchgate.netacs.org This soft ionization technique allows for the transfer of intact, and often fragile, cluster anions from solution to the gas phase for mass analysis. acs.orgnih.gov
Detailed research findings from ESI-MS studies have provided significant insights into the complexity of vanadate (B1173111) equilibria. For instance, ESI-MS has been used to identify numerous previously unknown isopolyvanadate anions and cations in aqueous solutions under non-equilibrium conditions. researchgate.net In negative-ion mode, series of [HxVyOz]- and [HxVyOz]2- have been detected. researchgate.net Positive-ion mode has revealed series of polyoxovanadate cations. researchgate.net
High-resolution ESI-MS, such as that coupled with an Orbitrap mass spectrometer, enables the unambiguous assignment of the elemental composition of complex vanadate clusters. acs.orgnih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are employed to study the fragmentation pathways of these clusters, providing structural information. acs.orgnih.gov For example, CID experiments on gas-phase vanadate clusters have shown surprisingly simple fragmentation patterns, which is consistent with the formation of more stable structures. acs.orgnih.gov
Table 1: Selected Polyoxovanadate Species Identified by ESI-MS
| Ion Formula | Charge | Reference |
| [HxVyOz]- (x=0-1, y=1-10, z=3-26) | 1- | researchgate.net |
| [HxVyOz]2- (x=0-1, y=3-17, z=9-44) | 2- | researchgate.net |
| [H2VO4]- | 1- | researchgate.net |
| [V10O28]6- | 6- | researchgate.net |
| [H5V10O28]- | 1- | researchgate.net |
| [AVmO3m-2]- (A=Li+, Na+, K+; m=2, 4, 6) | 1- | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Chromatographic methods are essential for the separation of different vanadium species prior to their detection. nih.govingeniatrics.com Ion chromatography (IC) is a widely used technique for the speciation of vanadium, particularly for separating V(IV) and V(V) oxidation states. mdpi.comresearchgate.netresearchgate.net
In a typical IC setup for vanadium speciation, an anion exchange column is used. mdpi.com The separation mechanism can involve the on-column complexation of vanadium species with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), present in the eluent. mdpi.comresearchgate.net This allows for the separation of species like the V(V)-EDTA complex. mdpi.com The separated species are then often detected using inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive and element-specific detector. nih.govmdpi.com This hyphenated technique, IC-ICP-MS, enables the determination of vanadium species at very low concentrations. nih.gov
Research has focused on optimizing the eluent composition to achieve efficient separation. For example, an eluent containing ammonium (B1175870) bicarbonate, ammonium sulfate, EDTA, and acetonitrile (B52724) has been successfully used for the analysis of V(V) in estuarine water samples. mdpi.com The detection limits for vanadium species using techniques like ion-pair reversed-phase ultra-high-performance liquid chromatography coupled with ICP-MS (IP-RP-UHPLC-ICP-SFMS) can be in the low ng/L range. nih.gov
Capillary electrophoresis (CE) is another powerful separation technique for the speciation of vanadium. scielo.brnih.govnih.gov CE offers advantages such as high separation efficiency and short analysis times. thermofisher.com In CE, charged species are separated based on their electrophoretic mobility in a capillary filled with an electrolyte.
For vanadium speciation, various ligands can be used to form stable anionic complexes with different vanadium species, which can then be separated by capillary zone electrophoresis (CZE). nih.gov Ligands such as hydroxyethylethylenediaminetriacetic acid (HEDTA) have been found to be suitable for forming stable complexes with both V(IV) and V(V). nih.gov The separation is typically optimized by adjusting the pH and composition of the electrolyte. nih.gov
Coupling CE with ICP-MS (CE-ICP-MS) provides a highly sensitive method for the speciation of vanadium, chromium, and iron. nih.gov Different CE migration modes, such as counter-electroosmotic and co-electroosmotic modes, can be employed to separate various metal ions complexed with agents like EDTA and diethylenetriaminepentaacetic acid (DTPA). nih.gov
Electrochemical Methods for Redox Speciation
Electrochemical methods are instrumental in studying the redox behavior of vanadium species, which is fundamental to applications like vanadium redox flow batteries (VRFBs). fbicrc.com.aufrontiersin.org These techniques can provide information on the standard rate constants and reversibility of the redox reactions. frontiersin.orgiaea.org
Cyclic voltammetry (CV) is a commonly used electrochemical technique to investigate the redox couples of vanadium, such as V(V)/V(IV) and V(III)/V(II). frontiersin.orgiaea.org Studies have shown that the electrochemical behavior of these couples can be influenced by the electrode material and the composition of the supporting electrolyte. frontiersin.orgiaea.org For instance, the V(III)/V(II) redox reaction has been found to be electrochemically irreversible at glassy carbon electrodes. frontiersin.org Nitrogen-doped carbon materials have been investigated as potential electrode materials, showing quasi-reversible behavior for the V(V)/V(IV) transition. iaea.org
The concentration of V(III) and the supporting electrolyte (e.g., sulfuric acid) significantly affect the electrochemical performance. frontiersin.org Higher V(III) concentrations can facilitate the redox reactions, while the acid concentration primarily impacts ion transmission. frontiersin.org
Table 2: Electrochemical Parameters for Vanadium Redox Couples
| Redox Couple | Electrode Material | Technique | Key Finding | Reference |
| V(III)/V(II) | Glassy Carbon | Cyclic Voltammetry | Electrochemically irreversible reaction. | frontiersin.org |
| V(V)/V(IV) | Nitrogen-Doped Carbon | Cyclic Voltammetry | Quasi-reversible behavior. | iaea.org |
| V(IV)/V(III) | Nitrogen-Doped Carbon | Cyclic Voltammetry | Quasi-reversible reaction, influenced by V(III) adsorption. | iaea.org |
This table is interactive and can be sorted by clicking on the column headers.
Potentiometric Titrations for Protonation Equilibria
Potentiometric titrations are a classical and highly accurate method for determining the protonation constants of hydrogenvanadate species and the stability constants of their complexes. udel.eduresearchgate.netresearchgate.net This technique involves monitoring the pH of a solution as a titrant of known concentration is added.
By analyzing the resulting titration curves, the equilibrium constants for various protonation and complexation reactions can be calculated. udel.eduresearchgate.net For example, potentiometric titrations have been used to investigate the interaction of vanadate with bicarbonate, leading to the identification of mono- and di-carbonato vanadate complexes and the determination of their stability constants. researchgate.net
The data from potentiometric titrations can be combined with data from other techniques, such as 51V NMR and spectrophotometry, in a global analysis to develop comprehensive thermodynamic models for vanadate in aqueous solution. researchgate.net These models are essential for predicting the speciation of vanadate under various conditions of pH and concentration. researchgate.net
Computational and Theoretical Modeling of Hydrogenvanadate Systems
Density Functional Theory (DFT) Studies of Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scm.comacs.org It is a popular and versatile method in computational chemistry because it offers a favorable balance between accuracy and computational cost. acs.org DFT calculations are used to determine key molecular-level descriptors, including molecular orbital energies, atomic charge distributions, geometric configurations (bond lengths and angles), and vibrational frequencies. nih.gov
In the study of hydrogenvanadate systems, DFT is crucial for understanding the electronic nature of molecular interactions and predicting the structure and reactivity of various vanadate (B1173111) species in different environments. nih.gov For instance, DFT has been employed to study the solvation structure of vanadium ions and the stability of the V(V) oxidation state, which is common for hydrogenvanadates. acs.org
Researchers use DFT to:
Optimize Geometries: Determine the most stable three-dimensional arrangements of atoms in various this compound ions and their oligomers. acs.org
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule to identify reactive sites, such as areas susceptible to nucleophilic or electrophilic attack. researchgate.net This includes calculating properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Analyze Reaction Pathways: Model the energy changes that occur during chemical reactions, helping to identify transition states and determine reaction mechanisms and energy barriers. nrel.gov For example, DFT calculations have been used to explore the protonation steps of vanadate species. researchgate.net
The accuracy of DFT calculations depends heavily on the choice of the functional and basis set. nih.gov Different functionals, such as Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals (e.g., B3LYP), are suited for different types of systems and properties. nih.gov
Table 1: Examples of DFT Functionals and Their Applications
| Functional Type | Examples | Common Applications in Vanadate Chemistry |
| GGA | BP86, PBEPBE | Geometry optimizations, studying hydrogen bonding systems. nih.govresearchgate.net |
| Hybrid-GGA | B3LYP, PBE0 | Calculating reaction mechanisms, molecular spectroscopy, and electronic properties. nih.govacs.org |
| Hybrid-meta-GGA | mPW1B95, B1B95 | High-accuracy calculations of atomization energies and complex molecular systems. researchgate.net |
Molecular Dynamics (MD) Simulations for Solution Behavior and Dynamics
Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over a period of time. nih.govcmu.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, offering insights that are difficult to capture through experiments alone. cmu.eduescholarship.org
For this compound systems, MD simulations are essential for understanding their behavior in aqueous solutions. These simulations can model complex processes such as solvation, diffusion, and the dynamic equilibrium between different ionic species. acs.orgrsc.org Key applications include:
Solvation Structure: MD simulations can characterize the hydration shell around this compound ions, determining the number of water molecules in the first and second solvation shells and their average residence times. nih.govaip.org For example, Car-Parrinello MD simulations have been used to show that the VO₂⁺ cation is coordinated to five water ligands in its first hydration shell. aip.org
Ion Pairing and Aggregation: These simulations can investigate the interactions between this compound anions and counter-ions in solution, providing insights into the formation of ion pairs and larger aggregates. rsc.org
Transport Properties: MD is used to calculate crucial transport properties like diffusion coefficients and viscosity, which are important for understanding mass transport in applications such as redox flow batteries. rsc.orgaip.org
Reaction Dynamics: By simulating the system at the atomic level, MD can reveal the detailed mechanisms of reactions, such as proton transfer events in water, which are fundamental to the acid-base chemistry of hydrogenvanadates. acs.orgnih.gov
MD simulations can be performed using either classical mechanics with force fields (discussed in section 10.4) or quantum mechanical methods (ab initio MD), such as Car-Parrinello Molecular Dynamics (CPMD). acs.orgresearchgate.net CPMD, which is based on DFT, provides a more accurate description of electronic effects and allows for the modeling of bond breaking and formation. aip.orgresearchgate.net
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, meaning they solve the electronic Schrödinger equation without using any experimental data or empirical parameters. github.ioaip.org These methods are capable of providing highly accurate predictions for molecular properties, though they are typically more computationally demanding than DFT or semi-empirical techniques. github.iohuji.ac.il
The primary role of ab initio calculations in this compound research is to provide benchmark data of high accuracy. This data can be used to validate the results of less computationally expensive methods like DFT or to provide definitive answers for smaller systems where high accuracy is critical. nih.gov
Classes of ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest type of ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational level of theory, but it does not account for electron correlation. aip.org
Post-Hartree-Fock Methods: These methods build upon the HF result to include the effects of electron correlation, leading to much higher accuracy. Examples include Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory (e.g., CCSD(T)). researchgate.netaip.org
In the context of hydrogenvanadates, high-accuracy ab initio methods are used to:
Calculate precise equilibrium geometries, bond energies, and reaction enthalpies. nih.gov
Determine highly accurate electronic properties and thermochemical data for small vanadate clusters and oligomers. researchgate.netrsc.org
Serve as a "gold standard" to test and parameterize other computational models, such as force fields.
For example, static calculations on [VO₂(H₂O)₄₋ₙ]⁺ conformers have been performed at the MP2 level of theory to compare with various DFT functionals and assess their accuracy for describing such systems. researchgate.net
Development of Force Fields for Vanadium Oxyanions
Force fields are a central component of classical molecular dynamics simulations. They consist of a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. cmu.edu The total potential energy is typically a sum of terms for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic). acs.org
Developing a reliable force field for vanadium oxyanions, including hydrogenvanadates, is crucial for conducting large-scale MD simulations that can model the behavior of these ions in complex environments like aqueous solutions or at interfaces. researchgate.net The parameterization process is complex and often involves fitting the force field parameters to reproduce data from either high-level quantum mechanical calculations (DFT or ab initio) or experimental results. researchgate.netmpg.de
The development process typically includes:
Defining the Functional Form: Choosing the mathematical form of the potential energy terms (e.g., harmonic bonds, Fourier series for torsions, Lennard-Jones potential for van der Waals interactions). acs.org
Parameter Derivation: Obtaining initial parameters from existing force fields or through quantum chemical calculations. mpg.de For instance, atomic partial charges are often derived to fit the electrostatic potential calculated by DFT.
Refinement and Validation: The parameters are then refined and validated by comparing the results of MD simulations using the new force field against benchmark data. This can include structural properties (like radial distribution functions), thermodynamic properties (like heats of vaporization or hydration free energies), and dynamic properties. acs.orgresearchgate.net Car-Parrinello MD simulations can be used to benchmark proposed force field parameters in a condensed phase environment. researchgate.net
Several force fields have been developed or extended to include parameters for vanadium species, such as specific parameter sets compatible with the AMBER or CHARMM force fields, and reactive force fields like ReaxFF. mpg.de
Table 2: Typical Components of a Classical Force Field
| Interaction Term | Description | Example Potential Function |
| Bond Stretching | Energy associated with stretching or compressing a covalent bond. | Harmonic: E = k(r - r₀)² |
| Angle Bending | Energy required to bend the angle between three bonded atoms. | Harmonic: E = k(θ - θ₀)² |
| Torsional (Dihedral) | Energy associated with rotation around a central bond, involving four atoms. | Fourier Series: E = Σ Vₙ[1 + cos(nφ - δ)] |
| Non-bonded (van der Waals) | Short-range repulsive and long-range attractive forces between atoms. | Lennard-Jones: E = 4ε[(σ/r)¹² - (σ/r)⁶] |
| Non-bonded (Electrostatic) | Coulombic interaction between atomic partial charges. | Coulomb's Law: E = (qᵢqⱼ) / (4πε₀rᵢⱼ) |
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
A significant application of computational modeling is the prediction of spectroscopic parameters, which provides a direct link between theoretical structures and experimental observations. aip.org Calculating spectra for proposed structures and comparing them with experimental data is a powerful method for structural elucidation and characterization.
NMR Spectroscopy:
⁵¹V NMR: Vanadium-51 is an NMR-active nucleus with a very wide chemical shift range, making it a sensitive probe of the local chemical environment. huji.ac.il DFT calculations are widely used to predict ⁵¹V NMR chemical shifts. nih.govscispace.com The calculations involve computing the magnetic shielding tensor for a given molecular geometry. researchgate.net By averaging these calculations over snapshots from an MD trajectory, one can account for dynamic and solvent effects. researchgate.net For example, DFT calculations have been used to predict ⁵¹V chemical shifts for vanadate-dipeptide complexes and various other vanadium compounds. acs.orgaip.org
Other Nuclei: Calculations can also predict the chemical shifts of other nuclei in this compound species, such as ¹H, ¹⁷O, or ³¹P in vanadophosphate systems. acs.org The Gage-Independent Atomic Orbital (GIAO) method is commonly used for these predictions. rsc.org
Vibrational Spectroscopy (IR and Raman):
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. uni-siegen.de A vibrational mode is IR active if it causes a change in the molecule's dipole moment, and Raman active if it causes a change in its polarizability. github.iouni-siegen.de
Computational methods, primarily DFT, can predict vibrational spectra by first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. scm.com The calculation of the Hessian matrix (second derivatives of the energy) yields the frequencies, while calculations of dipole moment derivatives and polarizability derivatives give the IR and Raman intensities, respectively. github.io
These calculated spectra are invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as V=O (vanadyl) stretching or V-O-H bending modes. For instance, calculations on supported vanadia oligomers have been used to assign V=O stretching modes observed in Raman spectra. ucl.ac.uk
Table 3: Computationally Predicted vs. Experimental Spectroscopic Data Example for a Vanadium Complex
| Parameter | Computational Method | Calculated Value | Experimental Value |
| ⁵¹V Isotropic Chemical Shift (δiso) | DFT (various functionals) | -220 ppm to -268 ppm | -220 ppm to -268 ppm |
| Quadrupolar Coupling Constant (Cq) | DFT | 4.9 MHz - 6.6 MHz | 5.0 MHz - 6.4 MHz |
| V=O Stretching Frequency | DFT (B3LYP) | ~950-1050 cm⁻¹ | ~950-1050 cm⁻¹ |
| Note: Values are representative examples from literature on various vanadium complexes and may not correspond to a single specific this compound species. The accuracy of prediction depends heavily on the system and the level of theory used. Sources: aip.orgscispace.comucl.ac.uk |
Environmental Chemistry of Vanadium Speciation Chemical Perspective
Geochemical Cycles and Natural Occurrence of Vanadium Oxyanions
Vanadium is a naturally occurring element, ranking as the 22nd most abundant element in the Earth's crust, with an average concentration of approximately 100 to 150 mg/kg. canada.capnas.org It is not found in its elemental form in nature but is present in over 65 different minerals, including vanadinite, carnotite, roscoelite, and patronite. canada.ca The geochemical cycling of vanadium is a complex interplay of geological, chemical, and biological processes that dictate its mobilization, transport, and deposition across various environmental compartments. pnas.org
The primary natural source of vanadium to the environment is the weathering of rocks and minerals. canada.ca This process releases vanadium into soils and aquatic systems. Volcanic emissions and continental dust are also significant natural contributors to the atmospheric vanadium budget. canada.ca In aquatic environments, typical background concentrations of vanadium are in the low µg/L range. mst.dk For instance, the average dissolved concentration in river water is about 0.7 µg/L, while in seawater, it is higher, at approximately 1.8 µg/L. pnas.org This difference suggests that some vanadium may be released from suspended sediments as they encounter the higher pH of marine environments. pnas.org
In terrestrial environments, vanadium concentrations in soils can vary widely, with typical values ranging from 4 to 358 mg/kg. canada.ca The concentration of vanadium in soil is largely inherited from the parent rock material.
Speciation of Vanadium in Aquatic and Terrestrial Environments
The environmental behavior and bioavailability of vanadium are intrinsically linked to its speciation, which is the distribution of an element amongst defined chemical species in a system. Vanadium can exist in several oxidation states, from +2 to +5, but in most natural environments, the +3 (V(III)), +4 (V(IV)), and +5 (V(V)) states are the most relevant. mdpi.com The pentavalent form, V(V), exists as various oxyanions known as vanadates.
Influence of pH and Redox Potential on Vanadate (B1173111) Forms
The speciation of vanadium in aqueous solutions is highly dependent on both pH and redox potential (Eh). Under oxidizing conditions, which are common in most surface waters, the pentavalent (V(V)) state is dominant. mdpi.com In these oxic waters, vanadium exists primarily as mononuclear vanadate oxyanions. The specific form of the vanadate ion is a function of pH. In strongly acidic solutions (pH < 3.5), the cationic species VO₂⁺ is prevalent. As the pH increases into the near-neutral range typical of many natural waters (pH 6-9), the dominant species are the anionic hydrogenvanadates, H₂VO₄⁻ and HVO₄²⁻. mst.dkresearchgate.net At very high pH values (pH > 12), the unprotonated vanadate ion, VO₄³⁻, becomes the major species.
Under reducing conditions, the tetravalent (V(IV)) state, in the form of the vanadyl cation (VO²⁺), becomes more stable. mst.dk In anoxic environments, the even more reduced trivalent (V(III)) state can be found. The transformation between these oxidation states is a critical aspect of vanadium's environmental chemistry.
Table 1: Predominant Vanadium(V) Species as a Function of pH
| pH Range | Predominant Vanadium(V) Species |
|---|---|
| < 3.5 | VO₂⁺ |
| 3.5 - 7.5 | H₂VO₄⁻ |
| 7.5 - 12 | HVO₄²⁻ |
| > 12 | VO₄³⁻ |
This table is a simplified representation and the exact pH ranges can vary with total vanadium concentration and ionic strength.
Adsorption and Desorption Processes of Protonated Vanadates on Mineral Surfaces
The mobility of vanadate in the environment is significantly controlled by adsorption and desorption reactions on the surfaces of minerals, particularly iron and aluminum (oxy)hydroxides such as goethite (α-FeOOH) and ferrihydrite. acs.orgresearchgate.net Vanadate anions, especially the protonated forms H₂VO₄⁻ and HVO₄²⁻, exhibit a strong affinity for these mineral surfaces.
The adsorption of vanadate onto minerals like goethite and ferrihydrite generally decreases with increasing pH. geologyscience.ruacs.org This is because at lower pH, the mineral surfaces tend to be more positively charged, leading to stronger electrostatic attraction of the anionic vanadates. Spectroscopic studies have shown that vanadate forms inner-sphere complexes with the mineral surfaces, meaning that there is a direct chemical bond between the vanadium atom and the oxygen atoms on the mineral surface. acs.orgacs.org Specifically, bidentate corner-sharing complexes have been identified for vanadate adsorption on goethite. geologyscience.ru
Desorption, the release of adsorbed vanadate back into the solution, is a critical process for its bioavailability. The desorption of vanadate from mineral surfaces is often slow and can be influenced by changes in environmental conditions such as an increase in pH or the presence of competing anions like phosphate (B84403). mdpi.com Studies on volcanic soils have shown that the desorption of vanadate is generally low, indicating a strong binding to the soil minerals. mdpi.com For example, in one study, the desorption of vanadium in a sodium nitrate (B79036) solution was less than 4% of the total amount sorbed. mdpi.com The introduction of phosphate, which has a similar chemical structure to vanadate, can induce some desorption, although the effect can be limited, suggesting that a significant portion of the adsorbed vanadate is very strongly bound. mdpi.com
Table 2: Vanadium Adsorption on Selected Mineral Surfaces
| Mineral | Adsorbent | pH | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Kaolinite | Natural | Varied | 0.78 | researchgate.net |
| Montmorillonite | Natural | Varied | 0.98 | researchgate.net |
| Goethite | Synthetic | ~3 | ~0.74 wt% | geologyscience.ru |
Transformation of Vanadium Species under Environmental Conditions
Vanadium species are not static in the environment; they undergo various transformations that alter their mobility, bioavailability, and toxicity. These transformations can be driven by both abiotic and biotic factors.
Abiotic transformations are primarily controlled by changes in redox potential and pH. As previously discussed, oxidizing conditions favor the formation of V(V) (vanadates), while reducing conditions lead to the formation of V(IV) (vanadyl) and V(III) species. mdpi.com The presence of certain chemical species can also drive transformations. For instance, in the presence of humic acids, mobile anionic metavanadates (V(V)) can be reduced to cationic vanadyl compounds (V(IV)), which can lead to the accumulation of vanadium in organic-rich soils and sediments. mst.dk
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes for Specific Protonated Vanadates
The ability to synthesize specific protonated vanadate (B1173111) species and polyoxovanadates (POVs) with precise control over their structure, size, and composition is fundamental to exploring their properties and applications. Future research is moving beyond traditional synthetic methods to more sophisticated and targeted approaches.
Hydrothermal and solvothermal synthesis have emerged as powerful techniques for creating a wide range of nanostructured vanadium oxides, from molecular clusters to layered compounds. nih.govsemanticscholar.orgrsc.org By carefully controlling parameters such as temperature, pH, and the presence of templating agents (e.g., organic cations or even foreign anions like Cl⁻ or I⁻), researchers can direct the assembly of specific POV architectures. nih.govsemanticscholar.org For instance, the hydrothermal treatment of V₂O₅ can yield different layered compounds depending on the pH. nih.gov Similarly, adjusting the pH of a V₂O₅ solution is a simple method to prepare sodium vanadate nanomaterials with distinct morphologies, such as nanobelts and flakes. researchgate.net
Future work will likely focus on:
Rational Design Strategies: Developing new strategies to construct POV hybrids, for example by incorporating biomolecules like amino acid esters under mild conditions, to create compounds with specific functionalities. nih.gov
Precursor Control: Exploring a wider variety of vanadium precursors, such as V-isopropoxide or vanadyl sulfate, in combination with different solvents and reaction conditions to access novel structures. google.comacs.org
Mechanism-Based Synthesis: Gaining a deeper understanding of the self-assembly and aggregation mechanisms of vanadates in both aqueous and non-aqueous solutions to predict and control the formation of desired products. rsc.org This includes studying the non-hydrolytic pathways in organic solvents, where polynuclear vanadium oxide clusters can act as 'seeds' for POV growth. rsc.org
These advanced synthetic routes are crucial for producing specific hydrogenvanadate species required for targeted applications in catalysis, magnetism, and materials science. rsc.org
Advanced Spectroscopic Techniques for in situ Speciation Studies
Understanding the behavior of hydrogenvanadates in solution and during reactions is critical, as their speciation is highly dependent on conditions like pH, concentration, and temperature. mdpi.com Advanced spectroscopic techniques that allow for in situ and operando (while working) analysis are becoming indispensable tools for researchers.
The combination of potentiometry with quantitative ⁵¹V NMR spectroscopy has proven to be a particularly powerful approach for determining the full speciation in complex aqueous vanadate systems, including those containing peroxides and organic ligands like imidazole. nih.govnih.gov This combination allows for the calculation of formation constants for multiple species present in equilibrium. nih.gov
Future research directions will heavily rely on:
Operando Spectroscopy: This approach, which combines characterization with simultaneous catalytic performance measurement, is crucial for establishing structure-activity relationships. spectroscopyonline.comnih.gov Operando Raman spectroscopy, for example, can track the dynamic states of a catalyst during a reaction, observing the formation of active phases and redox cycles in real-time. spectroscopyonline.com
Multi-Technique Approaches: Combining several in situ techniques, such as Raman, Infrared (IR), UV-vis, and X-ray Absorption Spectroscopy (XAS), provides a more complete picture of the catalyst's molecular structure and electronic state under reaction conditions. acs.orgethz.chrsc.org
High-Resolution Solid-State NMR: Solid-state ⁵¹V NMR is essential for characterizing the local coordination environment (e.g., tetrahedral vs. octahedral) of vanadium species in solid materials, such as vanadium-doped anatase. rsc.org
These advanced methods are key to moving beyond static characterization and toward a dynamic understanding of how this compound species behave in reactive environments.
| Spectroscopic Technique | Information Provided | Application Area | Key Findings/Future Focus |
| ⁵¹V NMR Spectroscopy | Vanadium speciation, coordination environment, quantification of species in solution. nih.gov | Solution Chemistry, Materials Science | Combined with potentiometry for full speciation analysis; 2D ⁵¹V NMR for assigning complex species. nih.gov |
| In situ/ Operando Raman | Vibrational signatures of V-O bonds, detection of surface species, monitoring redox cycles. spectroscopyonline.com | Heterogeneous Catalysis | Uncovering redox cycles in real-time; identifying active sites and reaction intermediates during catalysis. spectroscopyonline.com |
| In situ XAS (XANES/EXAFS) | Oxidation state, coordination number, local atomic structure of vanadium. rsc.org | Catalysis, Materials Science | Determining the molecular and electronic structures of dispersed surface vanadia sites on oxide supports. rsc.org |
| Electron Paramagnetic Resonance (EPR) | Characterization of paramagnetic V⁴⁺ centers. rsc.org | Materials Science, Catalysis | Identifying different types of V⁴⁺ centers (e.g., interstitial, substitutional, surface clusters) in doped materials. rsc.org |
Integrated Experimental and Computational Approaches for Mechanistic Understanding
Combining experimental data with computational modeling provides a powerful synergy for elucidating the complex structures, stabilities, and reaction mechanisms of hydrogenvanadates. Density Functional Theory (DFT) has become a central tool for interpreting experimental observations and predicting the behavior of vanadate systems at an atomic level.
Integrated approaches are being used to:
Elucidate Reaction Mechanisms: DFT calculations can explore reaction pathways and identify intermediates that may be difficult to detect experimentally, such as in the reactions of vanadium oxide clusters with pollutants like NO and NH₃. aip.org
Interpret Spectroscopic Data: Theoretical calculations help in assigning complex EPR and NMR spectra, providing a more detailed understanding of the electronic and magnetic properties of vanadium complexes. rsc.org
Predict Formation Pathways: Computational methods are being developed to predict the formation mechanisms of polyoxometalates based on reaction conditions, helping to guide synthetic efforts. rsc.org For instance, DFT can be used to understand why certain POV structures are more active than others by comparing their electronic properties, such as their LUMO energy levels, which influences their ability to activate oxidants. researchgate.net
The future of this field lies in a tighter feedback loop between theory and experiment. Predictive modeling, guided by ab initio calculations, can accelerate the discovery and synthesis of new vanadate phases with desired properties. osti.gov As computational power increases, simulations will be able to tackle increasingly complex systems, providing unprecedented insight into the dynamic processes governing this compound chemistry.
Exploration of Hydrogenvanadates in Sustainable Catalysis
Polyoxovanadates (POVs) are attracting significant attention as catalysts for sustainable chemical transformations due to their rich redox chemistry. doaj.orgsciopen.comsciopen.com A major focus of future research is their application in selective oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. sciopen.comresearchgate.net
Key emerging areas include:
Selective Oxidation: POVs have shown promise in the catalytic oxidation of various organic molecules, including alcohols, alkenes, and sulfides. sciopen.comsciopen.comresearchgate.net A significant finding is that the catalytic activity often stems from active V-peroxo species generated in situ. sciopen.comsciopen.com Future work will aim to design more robust and selective POV-based catalysts, including organo-functionalized POVs and POV-based hybrids. rsc.orgdoaj.org
Biomass Conversion: The conversion of renewable biomass into valuable chemicals and fuels is a cornerstone of a sustainable economy. mdpi.comresearchgate.net Heterogeneous catalysts, including those based on vanadates, are being explored for various biomass transformations. mdpi.comrsc.org Research is needed to develop porous and nanostructured vanadate catalysts with tailored acidity and active sites for efficient conversion of large biomass-derived molecules. rsc.org
Photocatalysis: Vanadate-based materials are being investigated as photocatalysts for applications such as water splitting to produce hydrogen, a clean energy carrier. mdpi.comnih.gov The rational design of metal vanadates and their heterojunctions aims to improve visible light harvesting and enhance the separation of photogenerated electron-hole pairs, thereby boosting photocatalytic efficiency. mdpi.comnih.gov
The development of stable, recyclable, and highly active this compound catalysts for these applications represents a significant step toward greener chemical industries. researchgate.net
| Catalytic Application | Substrate/Process | Role of this compound/POV | Future Research Goal |
| Selective Oxidation | Alcohols, Alkenes, Sulfides | Forms active V-peroxo species with oxidants like H₂O₂. sciopen.com | Design of robust, recyclable catalysts with enhanced selectivity. researchgate.netdoaj.org |
| Biomass Conversion | Lignocellulose, Sugars | Provides active sites for dehydration, oxidation, and other upgrading reactions. mdpi.com | Development of hierarchically porous materials to improve accessibility for large molecules. rsc.org |
| Photocatalysis | Water Splitting, CO₂ Reduction | Acts as a semiconductor to absorb light and generate charge carriers. mdpi.comnih.gov | Engineering heterojunctions and doping to enhance light absorption and charge separation. nih.gov |
Design of Functional Materials Utilizing Protonated Vanadate Scaffolds
The structural diversity of protonated vanadates and their ability to form extended networks and clusters make them excellent building blocks for new functional materials. Research is expanding beyond catalysis into areas like energy storage and advanced hybrid materials.
A primary focus is on energy storage , particularly for next-generation batteries. youtube.com Vanadium-based materials are promising cathodes for multivalent-ion batteries (e.g., Zn²⁺, Mg²⁺, Ca²⁺) due to their layered structures, multiple oxidation states, and high theoretical capacities. researchgate.netoaepublish.com Protonated and hydrated vanadates, such as NaV₃O₈·1.5H₂O, are particularly interesting as they can facilitate simultaneous proton and metal-ion intercalation, boosting storage capacity and cycling stability. researchgate.netresearchgate.net Future design strategies include:
Creating nanostructured materials like nanobelts or 3D urchin-like architectures to improve ion diffusion kinetics. researchgate.netresearchgate.net
Pre-intercalating cations to expand the interlayer spacing and reduce electrostatic repulsion with incoming charge carriers. researchgate.netoaepublish.com
Fabricating mesoporous inorganic-organic hybrid materials, such as mesoporous vanadium phosphonates, to create high-surface-area electrodes. chemistryviews.org
Another emerging paradigm is the construction of polyoxovanadate-based metal-organic frameworks (POV-MOFs) and other organic-inorganic hybrids. rsc.orgresearchgate.net By linking POV clusters with organic ligands, it is possible to create materials with well-defined porosity and tailored properties for applications in catalysis, magnetism, and medicine. nih.govrsc.org The design of these materials allows for the precise arrangement of active vanadium centers within a stable, porous framework. researchgate.net
The continued exploration of protonated vanadate scaffolds will undoubtedly lead to the discovery of new materials with unique electronic, magnetic, and structural properties, addressing key challenges in energy and materials science.
Q & A
Q. How can researchers formulate testable hypotheses for this compound’s role in hybrid energy storage systems?
- Answer :
- Literature gap analysis : Use tools like VOSviewer to map understudied properties (e.g., Na⁺ vs. Li⁺ intercalation).
- Pilot testing : Combine half-cell experiments with full-cell prototyping.
- Collaborative frameworks : Partner with theorists to model interface effects .
Ethical & Methodological Nuances
Q. What ethical guidelines apply when replicating this compound studies with proprietary catalysts?
- Answer :
- Cite patents : Acknowledge prior IP (e.g., US Patent USXXXXXXX).
- Synthetic modifications : Alter ≥2 synthesis parameters to avoid infringement.
- Data transparency : Disclose conflicts of interest in publications .
Q. How should researchers address safety concerns in this compound synthesis involving hazardous precursors (e.g., VOCl₃)?
- Answer :
- Glovebox use : For air-sensitive reactions.
- Waste protocols : Neutralize acidic byproducts before disposal.
- Training documentation : Maintain logs for SOP adherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
